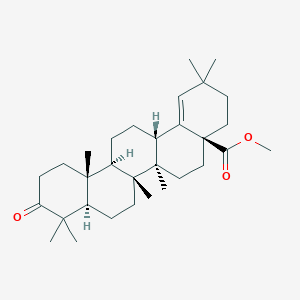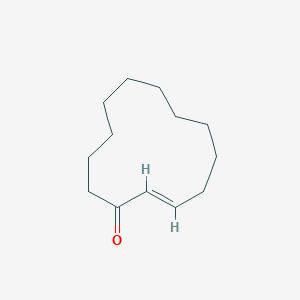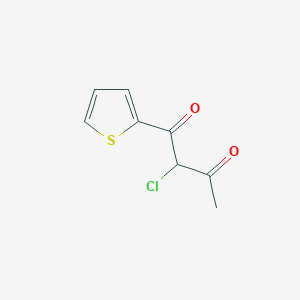
2-Chloro-1-(thiophen-2-yl)butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) is an organic compound that belongs to the class of chlorinated ketones. This compound features a butanedione backbone with a chlorine atom and a thienyl group attached to it. Such compounds are often of interest in organic chemistry due to their potential reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) typically involves the chlorination of 1,3-butanedione followed by the introduction of the thienyl group. One common method might include:
Chlorination: Reacting 1,3-butanedione with a chlorinating agent such as thionyl chloride (SOCl₂) under controlled conditions.
Thienyl Group Introduction: The chlorinated intermediate can then be reacted with a thienyl-containing reagent, possibly through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques might be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical studies involving enzyme interactions.
Medicine: Investigated for potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for 1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) would depend on its specific application. In a biochemical context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed study through experimental research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butanedione: A simpler analog without the chlorine and thienyl groups.
2-Chloro-1,3-butanedione: Lacks the thienyl group.
1-(2-Thienyl)-1,3-butanedione: Lacks the chlorine atom.
Uniqueness
1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) is unique due to the presence of both the chlorine atom and the thienyl group, which can impart distinct reactivity and properties compared to its simpler analogs.
Propriétés
Numéro CAS |
64777-28-2 |
|---|---|
Formule moléculaire |
C8H7ClO2S |
Poids moléculaire |
202.66 g/mol |
Nom IUPAC |
2-chloro-1-thiophen-2-ylbutane-1,3-dione |
InChI |
InChI=1S/C8H7ClO2S/c1-5(10)7(9)8(11)6-3-2-4-12-6/h2-4,7H,1H3 |
Clé InChI |
KRZVWKHUDOPHIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)C1=CC=CS1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



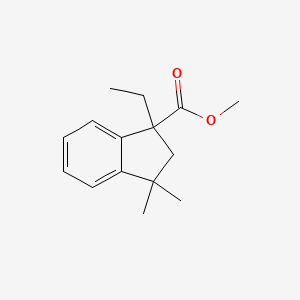
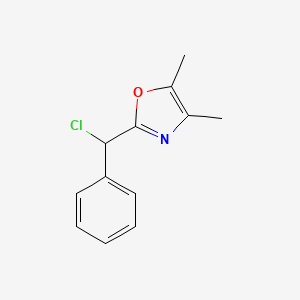

![3-Amino-3-[5-(2-chlorophenyl)furan-2-yl]propanamide](/img/structure/B13806535.png)

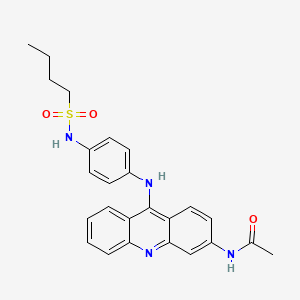
![[(1R,2R,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate](/img/structure/B13806562.png)
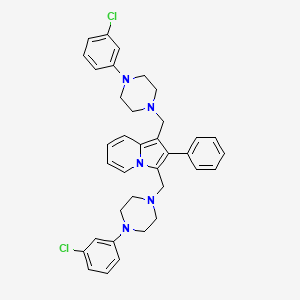
![4h-[1,5]Oxazocino[5,4-a]benzimidazole](/img/structure/B13806577.png)

